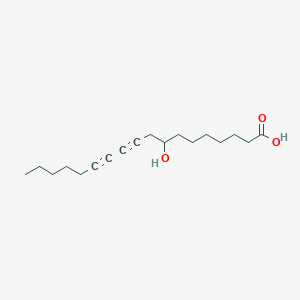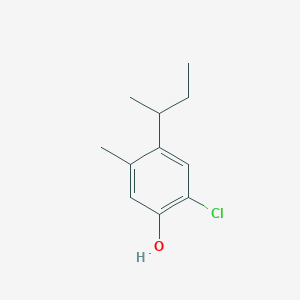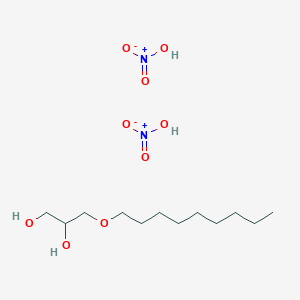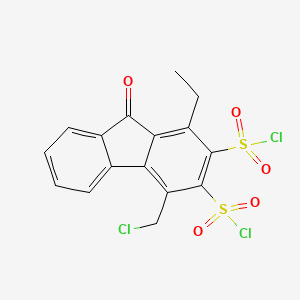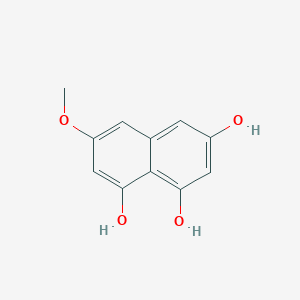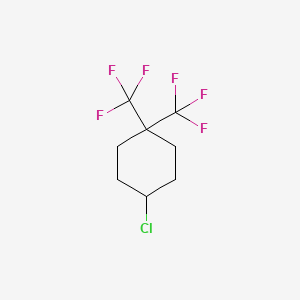
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is an organofluorine compound characterized by the presence of a cyclohexane ring substituted with a chlorine atom and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclohexane derivatives using trifluoromethylating agents under photoredox catalysis . This process involves the generation of trifluoromethyl radicals, which then react with the cyclohexane substrate to form the desired product.
Industrial Production Methods
Industrial production of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products with altered functional groups.
Radical Reactions: The trifluoromethyl groups can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced products.
Scientific Research Applications
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl groups.
Industry: Utilized in the development of new materials with enhanced chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane involves its interaction with molecular targets through various pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity . These properties make it a valuable scaffold for the development of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(trifluoromethyl)cyclohexane: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Bromo-1,1-bis(trifluoromethyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
1,1,1-Trifluoro-2-chloroethane: Contains both chlorine and trifluoromethyl groups but with a different carbon skeleton.
Uniqueness
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is unique due to the combination of a cyclohexane ring with both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
65018-64-6 |
|---|---|
Molecular Formula |
C8H9ClF6 |
Molecular Weight |
254.60 g/mol |
IUPAC Name |
4-chloro-1,1-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H9ClF6/c9-5-1-3-6(4-2-5,7(10,11)12)8(13,14)15/h5H,1-4H2 |
InChI Key |
KAJMMPOGWODTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1Cl)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
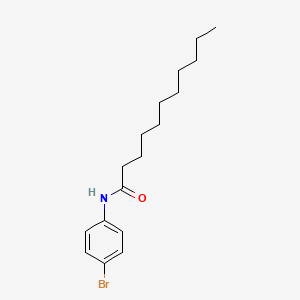
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)

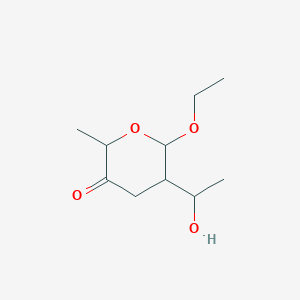
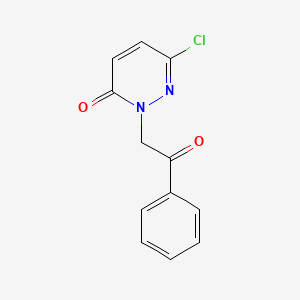

![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
